4-Ethylhex-2-ynoic acid
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Overview
Description
4-Ethylhex-2-ynoic acid is an organic compound with the molecular formula C8H12O2. It is a carboxylic acid derivative characterized by the presence of an ethyl group and a triple bond within its carbon chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethylhex-2-ynoic acid can be synthesized through various synthetic routes. One common method involves the alkylation of hex-2-ynoic acid with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of the ethyl halide to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize catalysts and optimized reaction conditions to facilitate the efficient synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Ethylhex-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the triple bond.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-ethylhex-2-ynone or 4-ethylhexanoic acid.
Reduction: Formation of 4-ethylhex-2-ene or 4-ethylhexane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethylhex-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of 4-Ethylhex-2-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The triple bond in the compound allows it to participate in various chemical reactions, including cycloaddition and decarboxylation, which can modulate biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-2-hexynal: Similar in structure but differs in functional groups, having an aldehyde group instead of a carboxylic acid.
3-Ethyl-2-hydroxy-4-methylhex-3-en-5-ynoic acid: Contains additional hydroxyl and methyl groups, leading to different reactivity and applications.
Uniqueness
4-Ethylhex-2-ynoic acid is unique due to its specific combination of an ethyl group and a triple bond within a carboxylic acid framework. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C8H12O2 |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
4-ethylhex-2-ynoic acid |
InChI |
InChI=1S/C8H12O2/c1-3-7(4-2)5-6-8(9)10/h7H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
XVSCIBABCVDOLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C#CC(=O)O |
Origin of Product |
United States |
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